N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide
Description
N-(4-Methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic small molecule characterized by a central 4-methyl-1,3-thiazole ring substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 4-methoxypyrrolidin-3-yl moiety. This compound is primarily utilized in pharmaceutical research, though its specific biological targets and applications remain under investigation. Its dihydrochloride salt form (CAS supplier data) is commercially available, with global suppliers in China, the U.S., India, and Europe .
Properties
Molecular Formula |
C10H15N3O2S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-6-9(16-5-12-6)10(14)13-7-3-11-4-8(7)15-2/h5,7-8,11H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
BIALZBXUPIXOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CNCC2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the construction of the pyrrolidine and thiazole rings followed by their functionalization and coupling. One common method involves the reaction of 4-methoxypyrrolidine with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds like bromoethane or chloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to the thiazole-carboxamide family, a scaffold prevalent in kinase inhibitors and antimicrobial agents. Below is a comparative analysis with structurally related molecules:
Core Structural Variations
Thiazole vs. Thiadiazole Scaffolds
- N-(4-Methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide : Features a thiazole ring (5-membered, 1 sulfur, 1 nitrogen).
- N-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18m): Contains a 1,3,4-thiadiazole ring (5-membered, 2 sulfurs, 1 nitrogen).
Substituent Modifications
Physicochemical Properties
- Solubility : The methoxypyrrolidine group in the target compound enhances hydrophilicity compared to Dasatinib’s lipophilic trifluoromethyl and chlorophenyl groups. However, its dihydrochloride salt form likely improves aqueous solubility .
- LogP : Predicted to be lower than Dasatinib (logP ~1.5–2.5) due to the polar methoxy group, whereas Dasatinib’s logP is ~2.7–3.5 .
Pharmacological and Developmental Considerations
Druglikeness and ADME
Formulation and Stability
- Dasatinib is formulated as nanoparticles for improved delivery , while the target compound’s dihydrochloride salt suggests compatibility with parenteral or oral dosing .
Biological Activity
N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Pyrrolidine ring : A five-membered ring containing nitrogen that can influence the compound's interactions with biological targets.
- Thiazole moiety : A sulfur-containing heterocycle that contributes to the compound's reactivity and biological properties.
- Carboxamide functional group : Enhances solubility and may participate in hydrogen bonding with biological macromolecules.
The molecular formula of this compound is , with a molecular weight of 241.31 g/mol .
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Anticancer Properties :
- Studies have shown that thiazole derivatives, including this compound, can inhibit tubulin polymerization. This action disrupts cancer cell division and has been linked to apoptosis in cancer cells .
- In vivo studies demonstrated that related thiazole compounds effectively reduced tumor growth in xenograft models of prostate and melanoma cancers .
-
Enzyme Inhibition :
- The compound is being investigated for its ability to interact with specific enzymes involved in disease pathways. Preliminary data suggest it may inhibit enzymes critical for cancer progression .
- Its structural similarity to other biologically active compounds suggests potential for enzyme-targeted therapies.
- Mechanism of Action :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar thiazole derivatives is useful:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(5-{4-Chloro-3-[2-hydroxyethyl)sulfamoyl]phenyl}-4-methylthiazol-2 yl)acetamide | Contains a chloro substituent enhancing activity | Antimicrobial and anticancer |
| N-(Substituted pyridinyl)-1-methyl-pyrazole | Exhibits antifungal properties | Antifungal |
| 2-[3-(5-Mercapto-[1,3,4]thiadiazol-2 yl)-ureido]-N-methyl-propionamide | Features a thiadiazole moiety | Unique reactivity in drug development |
This table illustrates the diversity within thiazole derivatives and highlights how specific modifications can influence biological activity .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of thiazole derivatives similar to this compound. The results indicated significant inhibition of tumor growth in human prostate cancer xenografts when treated with these compounds. The treatment led to a reduction in cell viability and induction of apoptosis through mechanisms involving tubulin disruption .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with key metabolic enzymes showed promising results. The compound exhibited competitive inhibition against specific targets involved in cancer metabolism, suggesting potential therapeutic applications in metabolic disorders associated with cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
